- Palladium-catalyzed conversion of aldehydes to alkenes in the presence of tri-n-butylphosphine, Tetrahedron Letters, 1991, 32(4), 513-14

Cas no 97585-04-1 (2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-)

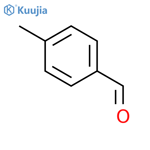

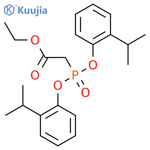

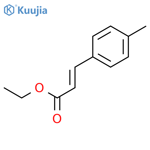

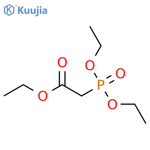

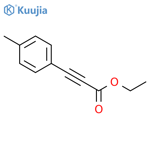

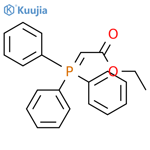

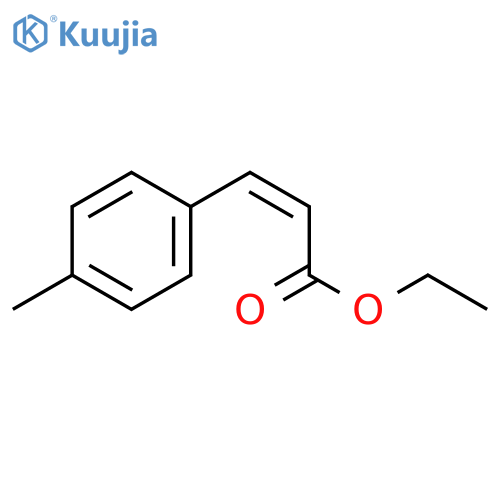

97585-04-1 structure

Nombre del producto:2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-

Número CAS:97585-04-1

MF:C12H14O2

Megavatios:190.238363742828

CID:1988816

2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Propiedades químicas y físicas

Nombre e identificación

-

- 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-

- 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (Z)- (ZCI)

- Ethyl (2Z)-3-(4-methylphenyl)-2-propenoate (ACI)

- Ethyl (Z)-3-(4-methylphenyl)-2-propenoate

- Ethyl cis-4-methylcinnamate

-

- Renchi: 1S/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8-

- Clave inchi: IMKVSWPEZCELRM-HJWRWDBZSA-N

- Sonrisas: C(/C1C=CC(C)=CC=1)=C/C(=O)OCC

2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Métodos de producción

Métodos de producción 1

Condiciones de reacción

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Methanol , Tetrahydrofuran ; -78 °C; 15 min, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referencia

- Substituent effects of cis-cinnamic acid analogues as plant growth inhibitors, Phytochemistry (Elsevier), 2013, 96, 132-147

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt

Referencia

- Accessing Dihydro-1,2-oxazine via Cloke-Wilson type Annulation of Cyclopropyl Carbonyls: Application towards the Diastereoselective Synthesis of Pyrrolo[1,2-b][1,2]oxazine, Journal of Organic Chemistry, 2020, 85(10), 6535-6550

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Manganese , Water Catalysts: Palladium diacetate Solvents: Acetonitrile ; 24 h, 25 °C

Referencia

- Water as a Hydrogenating Agent: Stereodivergent Pd-Catalyzed Semihydrogenation of Alkynes, Organic Letters, 2019, 21(5), 1412-1416

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt

Referencia

- Accessing Complex Tetrahydrofurobenzo-Pyran/Furan Scaffolds via Lewis-Acid Catalyzed Bicyclization of Cyclopropane Carbaldehydes with Quinone Methides/Esters, Journal of Organic Chemistry, 2022, 87(12), 7905-7918

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt

Referencia

- Exploitation of Cyclopropane Carbaldehydes to Prins Cyclization: Quick Access to (E)-Hexahydrooxonine and Octahydrocyclopenta[b]pyran, Organic Letters, 2018, 20(17), 5163-5166

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Triphenylsilane , Diisopropylethylamine Catalysts: 1-Phenylarsolane Solvents: Toluene ; 24 h, 100 °C

Referencia

- Systematic Study on the Catalytic Arsa-Wittig Reaction, Chemistry - A European Journal, 2020, 26(59), 13400-13407

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Triphenylphosphine , Manganic acid (H2MnO4), barium salt (1:1) Solvents: Acetonitrile ; 24 h, 80 °C

Referencia

- Tandem oxidation-Wittig reaction using nanocrystalline barium manganate (BaMnO4); an improved one-pot protocol, Tetrahedron Letters, 2016, 57(33), 3773-3775

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: 18-Crown-6 , Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran

Referencia

- The design and synthesis of a tricyclic single-nitrogen scaffold that serves as a 5-HT2C receptor agonist, Bioorganic & Medicinal Chemistry Letters, 2006, 16(15), 4130-4134

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Triphenylphosphine Catalysts: Iron tetraphenylporphyrin chloride Solvents: Toluene ; 2 min, rt; 0.5 h, 80 °C

Referencia

- Iron(III) and Ruthenium(II) Porphyrin Complex-Catalyzed Selective Olefination of Aldehydes with Ethyl Diazoacetate, Journal of Organic Chemistry, 2003, 68(9), 3714-3717

Métodos de producción 11

Condiciones de reacción

1.1 Catalysts: Di-μ-chlorotetrakis(2-phenylpyridine)diiridium Solvents: Acetonitrile ; 24 h, rt

Referencia

- Synthesis of (Z)-Cinnamate Derivatives via Visible-Light-Driven E-to-Z Isomerization, SynOpen, 2019, 3(4), 103-107

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Oxygen Catalysts: Manganese potassium oxide (Mn8KO16) Solvents: Toluene ; 4 h, 110 °C

Referencia

- OMS-2 for Aerobic, Catalytic, One-pot Alcohol Oxidation-Wittig Reactions: Efficient Access to α,β-Unsaturated Esters, ChemCatChem, 2014, 6(3), 749-752

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt

Referencia

- Organocatalytic Activation of Donor-Acceptor Cyclopropanes: A Tandem (3 + 3)-Cycloaddition/Aryl Migration toward the Synthesis of Enantioenriched Tetrahydropyridazines, Organic Letters, 2023, 25(29), 5470-5475

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt

Referencia

- Metal-free domino Cloke-Wilson rearrangement-hydration-dimerization of cyclopropane carbaldehydes: A facile access to oxybis(2-aryltetrahydrofuran) derivatives, Tetrahedron, 2020, 76(15),

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Methanol , Tetrahydrofuran ; 20 min, -78 °C

1.2 Solvents: Tetrahydrofuran ; 6 h, -78 °C; 1 h, -50 °C

1.2 Solvents: Tetrahydrofuran ; 6 h, -78 °C; 1 h, -50 °C

Referencia

- Ring-substituted cis-cinnamic acid derivatives and plant growth controllers containing them, Japan, , ,

Métodos de producción 16

Condiciones de reacción

1.1 Solvents: Dimethyl sulfoxide ; 4 h, 30 °C

1.2 Solvents: Water ; 5 min, 30 °C

1.2 Solvents: Water ; 5 min, 30 °C

Referencia

- Efficient alkenation of aldehydes and ketones to α,β-unsaturated esters using α,α-bis(dimethylsilyl)-substituted esters, Chemistry Letters, 2009, 38(8), 832-833

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: 18-Crown-6 , Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 30 min, -78 °C

1.2 3 h, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 3 h, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Preparation of indenopyrroles as serotonin 5-HT2c receptor agonists., United States, , ,

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Triphenylphosphine , Diisopropylethylamine Catalysts: Silica ; 6 h, 90 °C

Referencia

- Silica gel-mediated organic reactions under organic solvent-free conditions, Molecules, 2012, 17, 11469-11483

Métodos de producción 19

Condiciones de reacción

1.1 Reagents: 2564764-59-4 Solvents: Acetonitrile ; 3 h, 60 °C

1.2 Reagents: Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-, potassium salt (1:1) ; 0 °C; 6 h, 60 °C

1.3 0 °C; 3 h, 60 °C

1.2 Reagents: Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-, potassium salt (1:1) ; 0 °C; 6 h, 60 °C

1.3 0 °C; 3 h, 60 °C

Referencia

- Phosphorus-Recycling Wittig Reaction: Design and Facile Synthesis of a Fluorous Phosphine and Its Reusable Process in the Wittig Reaction, Journal of Organic Chemistry, 2020, 85(22), 14684-14696

Métodos de producción 20

Condiciones de reacción

1.1 Reagents: Hydrogen

Referencia

- Correlation of ultraviolet absorption frequences of cis- and trans-substituted cinnamic acids with Hammett substituent constants, Journal of Molecular Structure, 1988, 174, 251-4

2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Raw materials

- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate

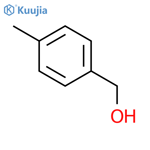

- 4-Methylbenzaldehyde

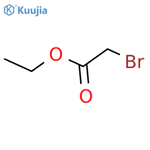

- Ethyl bromoacetate

- Acetic acid, 2,2-bis(dimethylsilyl)-, ethyl ester

- Ethyl-di-(2-isopropylphenyl)phosphonoacetate

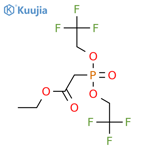

- Ethyl Bis(2,2,2-trifluoroethoxy)phosphinylacetate

- Triethyl phosphonoacetate

- ethyl 2-chloroacetate

- 4-Methylbenzyl alcohol

- ethyl (2E)-3-(4-methylphenyl)prop-2-enoate

- p-tolyl-propynoic acid ethyl ester

- Ethyl 3-(p-tolyl)propanoate

2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Preparation Products

2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Literatura relevante

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229

97585-04-1 (2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-) Productos relacionados

- 1213211-53-0((1R)-1-(4-methanesulfonylphenyl)propan-1-amine)

- 2248714-28-3(2-Fluoro-N-methyl-N-(2-oxo-1-phenylpiperidin-3-yl)pyridine-4-carboxamide)

- 392239-29-1(3-bromo-N-4-(4-tert-butylphenyl)-1,3-thiazol-2-ylbenzamide)

- 1361697-93-9(Methyl 6-(aminomethyl)-3-(difluoromethyl)-2-methylpyridine-4-acetate)

- 69905-87-9(2-methyl-2-(morpholin-4-yl)butanenitrile)

- 1806033-98-6(Methyl 5-chloro-2-(difluoromethyl)-4-methylpyridine-3-carboxylate)

- 1330754-01-2(2-tert-butyl-5,7-dihydro-pyrrolo3,4-dpyrimidine-6-carboxylic acid tert-butyl ester)

- 1820704-11-7(5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene)

- 2228603-55-0(1-1-(1-methyl-1H-indol-6-yl)cyclopropylethan-1-ol)

- 849035-87-6(5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic Acid)

Proveedores recomendados

Jincang Pharmaceutical (Shanghai) Co., LTD.

Miembros de la medalla de oro

Proveedor de China

Reactivos

Shanghai Jinhuan Chemical CO., LTD.

Miembros de la medalla de oro

Proveedor de China

Lote

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Shanghai Joy Biotech Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Heyuan Broad Spectrum Biotechnology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Reactivos